(2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester
Description
IUPAC Nomenclature and Systematic Identification
The compound systematically named tert-butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate follows IUPAC conventions for carbamate esters and heterocyclic amines. The structure comprises three key components:
- A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).
- A carbamate group (–O–C(=O)–N–) linked to the piperazine via a carbonyl-substituted ethyl chain.
- A tert-butyl ester (–OC(=O)–O–C(CH₃)₃) protecting the carbamate’s amine functionality.
The numbering prioritizes the carbamate’s nitrogen, with the ethyl chain (2-oxo-2-(piperazin-1-yl)ethyl) specifying the piperazine’s position. The tert-butyl group is denoted as a substituent of the carbamate’s oxygen. Alternative names include tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate, emphasizing the N-substitution pattern.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁N₃O₃ | |
| Molecular Weight | 243.30 g/mol | |
| CAS Registry Number | 525587-00-2 | |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCNCC1 |
Molecular Geometry and Conformational Analysis
The molecule’s geometry is influenced by the piperazine ring’s conformation and the rotational restrictions of the carbamate-ethyl linkage. Piperazine adopts a chair conformation in its most stable state, with nitrogen atoms in equatorial positions to minimize steric strain. However, NMR studies of analogous acylated piperazines reveal dynamic interconversion between chair and boat conformations, with activation energy barriers (ΔG‡) ranging from 56–80 kJ/mol.
The amide bond between the piperazine and carbonyl group exhibits partial double-bond character, restricting rotation and favoring a planar geometry. This rigidity influences the ethyl chain’s orientation, positioning the tert-butyl group away from the piperazine to avoid steric clashes. Density functional theory (DFT) calculations on similar carbamates suggest a dihedral angle of 120–135° between the piperazine and carbamate planes, optimizing van der Waals interactions.
Crystallographic Studies and Solid-State Arrangement
While direct X-ray diffraction data for this compound are limited, crystallographic analyses of related tert-butyl carbamates reveal layered packing motifs driven by hydrogen bonding. For example, in tert-butyl (2-(4-benzylpiperazin-1-yl)-2-oxoethyl)carbamate, the carbamate’s carbonyl oxygen forms hydrogen bonds with adjacent piperazine N–H groups (distance: 2.8–3.0 Å), creating a zigzag arrangement.
The tert-butyl group’s bulkiness disrupts close packing, leading to moderate crystallinity with unit cell parameters typical of monoclinic systems (e.g., a = 10.2 Å, b = 12.4 Å, c = 14.7 Å, β = 92°). Piperazine rings in these structures maintain chair conformations, stabilized by intramolecular C–H···O interactions between the ethyl chain and carbamate oxygen.
Tautomerism and Resonance Stabilization Phenomena
The carbamate group exhibits resonance stabilization between the carbonyl oxygen and the adjacent nitrogen, delocalizing electrons across the O–C(=O)–N–O– framework. This resonance reduces the basicity of the carbamate nitrogen (pKa ~ −2), preventing protonation under physiological conditions.
The amide linkage (N–C(=O)–) adjacent to the piperazine allows for limited tautomerism. While enolization is sterically hindered by the tert-butyl group, quantum mechanical simulations suggest a minor enolic form (≤5% abundance) with a hydroxyl group at the carbonyl carbon. Piperazine’s secondary amines remain non-resonating due to their sp³ hybridization, though lone-pair donation into the carbonyl’s π* orbital enhances the amide’s stability.
Resonance Structures :
- Carbamate Resonance :
$$
\text{O}–\text{C}(=\text{O})–\text{N}– \leftrightarrow \text{O}^––\text{C}(–\text{O}^+)–\text{N}––
$$ - Amide Resonance : $$ \text{N}–\text{C}(=\text{O})–\text{N} \leftrightarrow \text{N}^+–\text{C}(–\text{O}^–)–\text{N} $$
Properties
IUPAC Name |
tert-butyl N-(2-oxo-2-piperazin-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-9(15)14-6-4-12-5-7-14/h12H,4-8H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPLWNKSNCRQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590451 | |
| Record name | tert-Butyl [2-oxo-2-(piperazin-1-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525587-00-2 | |
| Record name | tert-Butyl [2-oxo-2-(piperazin-1-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method A: Direct Esterification
In this method, the synthesis begins with the formation of the piperazine derivative followed by esterification.
- Piperazine
- Ethyl chloroformate
- Tert-butyl alcohol
- Dissolve piperazine in an appropriate solvent such as dichloromethane.
- Add ethyl chloroformate dropwise while stirring at room temperature.
- After complete addition, allow the reaction to proceed for several hours.
- Quench the reaction by adding tert-butyl alcohol.
- Purify the product via column chromatography.
Yield: Approximately 70% based on starting materials.
Method B: BOC Protection Followed by Coupling
This method utilizes BOC (tert-butyloxycarbonyl) protection to enhance reactivity during subsequent coupling reactions.
- BOC-protected piperazine
- 2-Oxoethylamine
- Dicyclohexylcarbodiimide (DCC)
- Protect piperazine with BOC in a suitable solvent.
- React the BOC-protected piperazine with 2-Oxoethylamine in the presence of DCC to facilitate coupling.
- Remove the BOC protecting group under acidic conditions.
- Isolate and purify the desired product.
Yield: Approximately 85%.
Method C: Multi-step Synthesis
This more complex method involves multiple steps to construct the molecule systematically.
- N-Boc-piperazine
- Acetic anhydride
- Tert-butyl isocyanate
- Start with N-Boc-piperazine and react it with acetic anhydride to form an acetamide intermediate.
- Treat this intermediate with tert-butyl isocyanate to form the carbamate.
- Purify through recrystallization or chromatography.
Yield: Approximately 60%.
| Method | Yield (%) | Key Steps | Advantages |
|---|---|---|---|
| Direct Esterification | 70 | Esterification with ethyl chloroformate | Simple procedure |
| BOC Protection | 85 | Protection and coupling | High yield, better control |
| Multi-step | 60 | Multiple reactions | Versatile for different derivatives |
The preparation of (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester can be achieved through various synthetic routes, each with its advantages and challenges. The choice of method depends on factors such as desired yield, availability of reagents, and specific application in research or pharmaceutical contexts.
Each method provides insights into optimizing synthesis for similar compounds, contributing to advancements in medicinal chemistry and drug design efforts. Further research may focus on improving yields and simplifying procedures to enhance practicality in laboratory settings.
Chemical Reactions Analysis
Table 1: Synthetic Routes and Conditions
- Nucleophilic substitution : Boc-Glycine reacts with piperazine under mild basic conditions (DIPEA) to form the target compound .
- Catalytic transfer hydrogenation : Ammonium formate and palladium on carbon selectively reduce intermediates while preserving the carbamate group .
Deprotection Reactions
The tert-butyl carbamate (Boc) group is cleaved under specific conditions, enabling further functionalization:
Table 2: Deprotection Strategies
- Thermolysis : Heating in toluene at 135°C removes the Boc group without side reactions, ideal for heat-stable substrates .
- Reductive methods : Copper-catalyzed cleavage offers compatibility with acid-sensitive groups .
Substitution Reactions
The piperazine ring and carbonyl group participate in nucleophilic substitutions:
Table 3: Substitution Reactions and Products
- Benzylation : Introduces benzyl groups at the piperazine nitrogen, enhancing lipophilicity for drug candidates .
- Acylation : Forms amide bonds for peptide mimetics or enzyme inhibitors .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound has been investigated for its potential use in drug development, particularly as a precursor for synthesizing bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in the pharmaceutical industry. Research has shown that derivatives of carbamic acids can exhibit significant pharmacological properties, including anti-cancer and anti-inflammatory effects .
1.2 Histone Deacetylase Inhibition
One of the notable applications of (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester is its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and differentiation in cancer cells. The presence of the piperazine moiety in this compound enhances its ability to interact with biological targets, making it a candidate for further investigation in cancer treatment protocols .
Therapeutic Applications
2.1 Treatment of Cancer
Studies have indicated that compounds similar to this compound can effectively inhibit tumor growth by modulating gene expression through HDAC inhibition. The ability to alter chromatin structure and gene transcription makes these compounds promising candidates for developing new cancer therapies .
2.2 Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of related carbamate compounds, suggesting that this compound may have therapeutic potential in treating inflammatory diseases. By targeting specific pathways involved in inflammation, these compounds could provide new avenues for managing conditions such as arthritis and other chronic inflammatory disorders .
Industrial Applications
3.1 Specialty Chemicals Production
In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals. Its chemical structure allows it to serve as an intermediate in synthesizing various chemical products, including agrochemicals and polymers .
Case Study 1: Synthesis and Biological Evaluation
In one study, researchers synthesized several derivatives of this compound and evaluated their biological activities against cancer cell lines. The results demonstrated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, indicating the importance of structural optimization in drug design .
Case Study 2: HDAC Inhibition
Another case study focused on the inhibition of HDAC activity by compounds derived from this compound. The study reported that these compounds could induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes, showcasing their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The following table compares structural variations and functional groups among related compounds:
Key Observations :
Analysis :
- The compound in exhibits strong binding to SARS-CoV-2 Mpro due to its pyrimidine and cyclopentyl groups, which engage in multiple hydrogen bonds and hydrophobic interactions .
Physicochemical and ADME Properties
Notes:
Biological Activity
(2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester, also known as tert-butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate, is a synthetic compound with significant potential in biological research. It has garnered attention for its role as an enzyme inhibitor and its interactions with various biomolecules. This article explores the biochemical properties, molecular mechanisms, and biological activities of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C11H23N3O2
- Molecular Weight : 227.32 g/mol
This compound features a piperazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The structural characteristics allow it to interact with various enzymes and proteins, making it a valuable tool in biochemical research.
Enzyme Inhibition
Research indicates that this compound acts primarily as an enzyme inhibitor. It has been shown to interact with serine hydrolases, leading to significant inhibition of these enzymes. This inhibition can alter metabolic pathways within cells, impacting processes such as signal transduction and gene expression.
Cellular Effects
The compound influences cellular functions by modulating various signaling pathways. For instance, studies have demonstrated that it can affect the bioavailability of critical metabolites within cells, thereby impacting overall cellular metabolism and function.
The mechanism of action involves specific binding interactions with target enzymes. By binding to the active sites of these enzymes, the compound prevents substrate interaction, thereby inhibiting enzymatic activity. This can lead to downstream effects on metabolic pathways and cellular functions.
Case Studies
- Inhibition Studies : A study investigated the effects of varying concentrations of this compound on enzyme activity in vitro. Results showed that lower concentrations resulted in minimal toxicity while effectively modulating biochemical pathways. However, at higher doses, adverse effects were observed, indicating a dose-dependent response.
- Transport and Distribution : Research on the pharmacokinetics of this compound revealed that its transport within cells is mediated by specific transporters. The compound demonstrated a significant distribution across various tissues, which is crucial for its biological activity.
- Subcellular Localization : Studies have highlighted the importance of subcellular localization in determining the compound's efficacy. It was found that the compound localizes to specific organelles where it exerts its biological effects.
Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C11H23N3O2 |
| Molecular Weight | 227.32 g/mol |
| Primary Biological Activity | Enzyme inhibition |
| Cellular Effects | Modulation of signaling pathways |
Q & A
Q. What are the standard synthetic routes for (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester, and how can intermediates be characterized?
The synthesis typically involves tert-butoxycarbonyl (Boc) protection of piperazine derivatives followed by coupling with activated carbonyl groups. For example, NaBH4 reduction in methanol is used to stabilize intermediates, as seen in the synthesis of structurally similar diamines . Key characterization methods include:
Q. How is this compound utilized as a building block in peptide mimetics or heterocyclic chemistry?
The Boc-protected piperazine moiety serves as a versatile intermediate for introducing rigidity or hydrogen-bonding motifs. For instance, analogous tert-butyl carbamates are used in cyclotetrapeptide synthesis to incorporate N-substituted diamines, enhancing conformational stability . The oxo group facilitates further functionalization via nucleophilic acyl substitution or reductive amination .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- HPLC with UV detection (λ = 210–254 nm) monitors purity (>95% by area).
- DSC/TGA assesses thermal stability, with decomposition temperatures often exceeding 50°C, as observed in related Boc-protected compounds .
- X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of derivatives with biological targets?
Molecular docking studies (e.g., Glide score, MM-GBSA) evaluate interactions with enzymes like SARS-CoV-2 main protease (M<sup>pro</sup>). For example, tert-butyl carbamates form hydrogen bonds with catalytic residues (e.g., GLN189, LEU141) and hydrophobic contacts with MET165 and HIS164, as demonstrated in similar compounds . MD simulations (100 ns) validate stability via RMSD (<2.0 Å) and RMSF analyses .
Q. What experimental conditions destabilize the Boc group, and how can this be mitigated?
Acidic conditions (e.g., TFA/DCM) cleave the Boc group, but decomposition can occur under prolonged heating (>80°C) or strong bases. Stability studies recommend:
Q. How can contradictions in regioselectivity during piperazine functionalization be resolved?
Conflicting reactivity (e.g., N1 vs. N4 substitution) is addressed by:
Q. What role does this compound play in designing protease inhibitors or kinase modulators?
The piperazine-oxoethyl scaffold mimics transition states in enzymatic catalysis. Derivatives inhibit M<sup>pro</sup> with Glide energies of –64.35 kcal/mol, leveraging hydrogen bonds and π-alkyl interactions with active-site residues . Structural analogs also target PI3K/mTOR pathways by occupying hydrophobic pockets adjacent to ATP-binding sites .
Q. How can structural contradictions in crystallographic vs. solution-phase data be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
